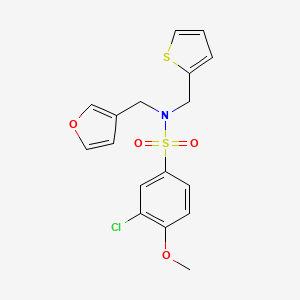

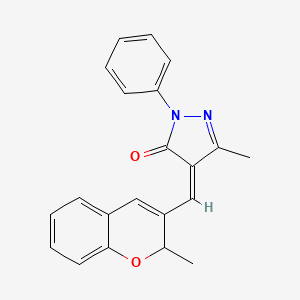

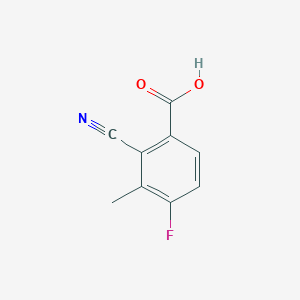

N-(4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest due to their potential biological activities. For instance, the synthesis of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide involved characterizing the compound using H-1 NMR, C-13 NMR, MS, IR, and X-ray diffraction methods . Similarly, the synthesis of 2-nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide was achieved in two steps, starting from N-(2,4-dichlorophenyl)-2-nitrobenzamide, followed by treatment with 2-methyl benzoic acid . Another related compound, N-benzo[c][1,2,5]thiazol-4-yl-3-trifluoromethylbenzamide, was synthesized by reacting 3-trifluoromethylbenzoyl chloride with 4-aminobenzo[c][1,2,5]thiadiazole .

Molecular Structure Analysis

The molecular structures of these compounds were elucidated using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide adopts a monoclinic space group and is stabilized by pi-pi conjugation and hydrogen bonding interactions . The structure of 2-nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide also crystallizes in the monoclinic space group, with a significant dihedral angle between the two aromatic rings .

Chemical Reactions Analysis

The chemical reactivity of these compounds can lead to interesting transformations. For instance, the ring-closure reactions of certain nitrobenzamide derivatives can yield benzothiazine derivatives, which upon further reactions can lead to new heterocyclic ring systems such as quinazolino[3,4-c][1,3]benzothiazine . Additionally, N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines can undergo spontaneous isomerization to yield benzothiazoles under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are closely related to their molecular structures. The spectroscopic properties, such as IR and NMR spectra, provide insights into the functional groups present and the overall molecular conformation . The crystallographic data reveal the solid-state arrangement and intermolecular interactions, which can influence the compound's solubility, melting point, and other physical properties .

Biological Activity

The biological activity of these compounds is a key area of research. The antitumor activity of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide was investigated using electrochemical measurements, DFT calculations, and MTT assay, showing inhibition in various cancer cell lines . The potential use of benzamide derivatives in medicinal chemistry is underscored by their diverse biological activities, which can be fine-tuned by modifying their chemical structures.

Scientific Research Applications

Thiazolides and Apoptosis in Colorectal Cancer

Thiazolides, including derivatives similar to N-(4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide, are noted for their broad anti-infectious activity against a range of pathogens. Research has demonstrated their potential in inducing apoptosis in colorectal cancer cells, highlighting a distinct molecular target compared to their antimicrobial action. The involvement of the detoxification enzyme glutathione S-transferase, particularly GSTP1, is crucial for the apoptosis-inducing capability of thiazolides in colorectal tumor cells. This suggests a potential therapeutic application in targeting cancer cells with overexpressed GSTP1, which is common in various tumors including colon carcinomas (Brockmann et al., 2014).

Novel Synthesis Approaches

Research into the synthesis of complex organic compounds has led to methodologies that can be applied to the synthesis of compounds like N-(4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide. For instance, a novel copper-catalyzed reaction has been developed for synthesizing 2-phenyl-4-[(triisopropylsilyl)methyl]quinazolines, demonstrating the versatility and potential for innovative approaches in creating benzothiazole derivatives and related compounds (Ohta et al., 2010).

Antimicrobial Properties

Hydroxy-substituted benzothiazole derivatives, related to N-(4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide, have shown significant antibacterial activity against Streptococcus pyogenes. This underscores the potential of benzothiazole derivatives in developing new antimicrobial agents, especially with specific functional group modifications (Gupta, 2018).

properties

IUPAC Name |

N-(4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3S/c1-9-3-2-4-12-13(9)16-15(22-12)17-14(19)10-5-7-11(8-6-10)18(20)21/h2-8H,1H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCJFKOCZRIDMOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Methoxyphenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2553013.png)

![4-methoxy-N-(2-(6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2553015.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2553023.png)

![5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2553025.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide](/img/structure/B2553033.png)